molecular formula C20H20N4O2 B2382788 1-(4-ethylbenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008379-76-7

1-(4-ethylbenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No. B2382788
CAS RN: 1008379-76-7
M. Wt: 348.406
InChI Key: XXQKGXNBOAJTJZ-UHFFFAOYSA-N
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Description

1-(4-ethylbenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A study detailed the synthesis, spectroscopic, and X-ray characterization of triazole derivatives showcasing π-hole tetrel bonding interactions, including those similar in structure to the compound . These interactions were analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms in molecules, demonstrating the influence of substituents on the interaction energy of C⋯O tetrel bonds (Ahmed et al., 2020).

Antiprotozoal and Anticancer Activities

Research on 1,2,4-oxadiazole and 1,2,3-triazole containing compounds, similar to the target compound, highlighted their potential as anti-protozoal and anti-cancer agents. Novel oxadiazolyl pyrrolo triazole diones were synthesized and showed promising in vitro anti-protozoal and cytotoxic activities, underscoring the therapeutic potential of such compounds (Dürüst et al., 2012).

Antimicrobial Applications

A synthesis study on 1,2,4-triazole derivatives revealed their antimicrobial activities. Novel compounds were synthesized and found to possess good to moderate activities against various microorganisms, indicating the utility of triazole compounds in developing antimicrobial agents (Bektaş et al., 2007).

Enzyme Inhibition for Therapeutic Use

Isatin 1,2,3-triazoles were evaluated as inhibitors against caspase-3, a crucial enzyme in apoptosis, with two compounds showing potent inhibitory activity. This suggests that similar triazole derivatives might have potential applications in therapeutic interventions targeting apoptosis (Jiang & Hansen, 2011).

Molecular Docking and EGFR Inhibition

A study on benzimidazole derivatives bearing 1,2,4-triazole assessed through density functional theory and molecular docking revealed their anti-cancer properties, particularly as EGFR inhibitors. This suggests that triazole-containing compounds could serve as effective agents in cancer therapy (Karayel, 2021).

properties

IUPAC Name

3-[(4-ethylphenyl)methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-14-6-8-15(9-7-14)12-23-18-17(21-22-23)19(25)24(20(18)26)16-10-4-13(2)5-11-16/h4-11,17-18H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQKGXNBOAJTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylbenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

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